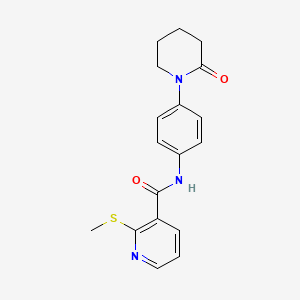

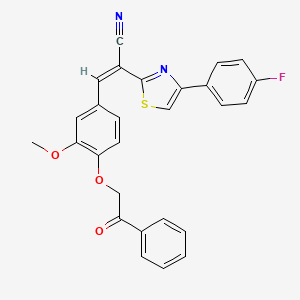

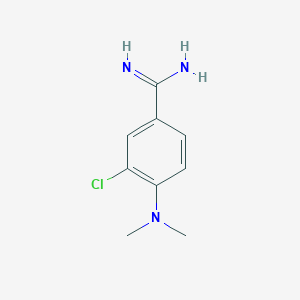

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(3-methoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(3-methoxyphenyl)urea, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Scientific Research Applications

Stereoselective Synthesis and Kinase Inhibition

Researchers have developed methodologies for the stereoselective synthesis of compounds related to the potent PI3 kinase inhibitor PKI-179. This process involves the stereospecific hydroboration of dihydro-1H-pyrrole, leading to compounds with significant implications in cancer treatment due to their ability to inhibit PI3 kinases effectively. This area of research highlights the compound's role in synthesizing active metabolites for therapeutic applications, especially in targeting cancer pathways (Chen et al., 2010).

Synthetic Methodologies

Another study focuses on the synthetic approaches to creating derivatives of urea-based compounds, demonstrating the versatility of these methods in generating molecules with potential biological activity. The research emphasizes the application of carbonylation reactions and substitution reactions to produce final products with confirmed structures through various spectroscopic techniques, indicating the compound's utility in chemical synthesis and the exploration of its biological activities (Sarantou & Varvounis, 2022).

Modification for Anticancer Activity

A modification study of a related compound, aiming to replace an acetamide group with an alkylurea moiety, resulted in derivatives with potent antiproliferative activities against human cancer cell lines and reduced toxicity. This research suggests the compound's framework can be utilized to design and synthesize new anticancer agents with enhanced therapeutic profiles and lower adverse effects, demonstrating the compound's importance in drug development for oncology (Wang et al., 2015).

Fluorescent Sensors and Molecular Recognition

Research on fluorescent pyridyl ureas prepared by treating halogenated aminopyridines with hexyl isocyanate has led to the development of sensors that respond to the presence of strong organic acids. This study showcases the compound's application in the creation of molecular sensors, highlighting its role in chemical analysis and potential diagnostic applications (Jordan et al., 2010).

Anion Binding and Selectivity

Investigations into acyclic molecules containing amides, ureas, and pyrrole groups have demonstrated effective and selective anion-binding capabilities. This research area underlines the potential use of the compound in designing anion receptors, contributing to advancements in supramolecular chemistry and the development of novel materials for sensing and separation technologies (Gale, 2006).

properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(3-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2/c1-24-16-8-3-6-14(12-16)21-18(23)22(17-9-4-10-20-17)15-7-2-5-13(19)11-15/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEMASJBNSOPJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(3-methoxyphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2878880.png)

![ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2878885.png)

![2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B2878887.png)

![6-Acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878890.png)

![Methyl 3-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2878891.png)